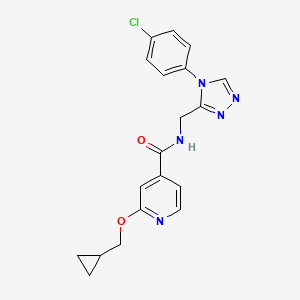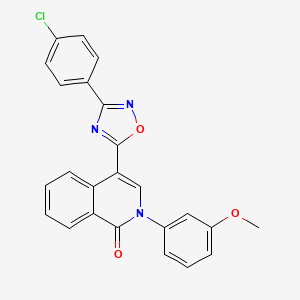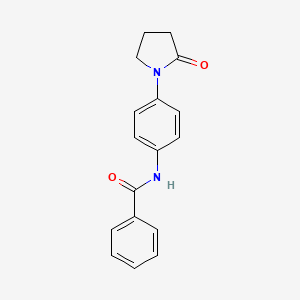![molecular formula C15H16N4OS2 B2772103 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide CAS No. 1351589-43-9](/img/structure/B2772103.png)
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a thiazol-2-yl group, and an acetamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the benzo[d]thiazol-2-yl and thiazol-2-yl groups), a carbonyl group (from the acetamide), and a nitrogen atom (from the amino group) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, while the carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activities
The chemical compound, closely related to derivatives synthesized for scientific research, has shown potential in anticancer activities. In one study, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were created and tested against a variety of human tumor cell lines. Some derivatives, particularly compounds 7, 13, and 23, demonstrated significant anticancer activity, showcasing high efficacy against melanoma cell lines with relatively low GI50 values (Duran & Demirayak, 2012).
Pharmacological Investigations
Another derivative, focusing on the thiazole and thiazolidinone frameworks, revealed compounds with notable anticonvulsant properties. Among the synthesized compounds, one specific derivative emerged as the most potent, showing moderate superiority over the reference standard diazepam in anticonvulsant activity (Senthilraja & Alagarsamy, 2012).
Antimicrobial and Antitumor Evaluation
Further research into similar compounds incorporated the synthesis of derivatives that were evaluated for their antimicrobial and antitumor activities. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varying heterocyclic rings, screening them for antitumor activity. Several compounds showed considerable anticancer efficacy against specific cancer cell lines, illustrating the potential of such derivatives as a pharmacophoric group in antitumor drug development (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Moreover, coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound , have shown significant antioxidant activity. Studies involving these complexes highlight the role of hydrogen bonding in self-assembly processes and their effectiveness in scavenging free radicals, suggesting potential applications in managing oxidative stress-related diseases (Chkirate et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withTransmembrane AMPA receptor regulatory proteins (TARPs) . These proteins modulate AMPA receptors activity, which are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This interaction could potentially alter the target’s activity, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to affect thecalcium signaling pathway . In this pathway, the compound could activate the release of calcium ions in insect central neurons at a higher concentration .
Pharmacokinetics
The compound’s predicted properties include amelting point of 152-154℃ , a boiling point of 423.3±47.0 °C , and a density of 1.301±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have shownfavorable insecticidal potentials , particularly towards oriental armyworm and diamondback moth . Some compounds also displayed lethality rates against spider mite at certain concentrations .
Propiedades
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-9-4-5-10(2)13-12(9)18-15(22-13)19(3)8-11(20)17-14-16-6-7-21-14/h4-7H,8H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOOGQVBIWIWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2772025.png)
![3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772028.png)
![[(2S,4S)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2772029.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B2772033.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)



![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)
